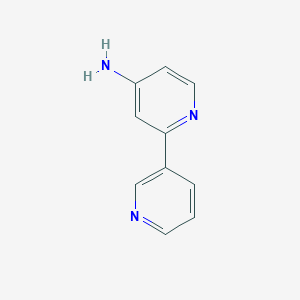

2-(Pyridin-3-yl)pyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-7H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCIOKBWLISHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395181 | |

| Record name | [2,3'-Bipyridin]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40963-62-0 | |

| Record name | [2,3'-Bipyridin]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(Pyridin-3-yl)pyridin-4-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the synthetic pathways leading to 2-(Pyridin-3-yl)pyridin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document outlines a robust and efficient synthetic strategy centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. It offers an in-depth analysis of retrosynthetic approaches, a step-by-step experimental protocol, mechanistic insights, and comprehensive characterization methodologies. This guide is intended for researchers, medicinal chemists, and process development scientists, providing the technical foundation required for the successful laboratory-scale synthesis and validation of this important biaryl amine.

Introduction: Significance of 2,3'-Bipyridin-4-amine Scaffolds

The 2,3'-bipyridine scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in molecules designed to interact with a range of biological targets. The specific compound, 2-(Pyridin-3-yl)pyridin-4-amine, combines the bipyridine core with a critical 4-amino group, which can serve as a key hydrogen bond donor or a site for further functionalization. Analogous structures, such as aminopyridopyrimidines, have demonstrated potent activity as kinase inhibitors, highlighting the therapeutic potential of this compound class in oncology and inflammatory diseases[1][2]. The development of a reliable and scalable synthetic route is therefore a critical step in enabling further investigation and drug discovery efforts centered on this valuable scaffold.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule, 2-(Pyridin-3-yl)pyridin-4-amine, reveals several potential disconnection points. The most logical and industrially scalable approach involves the formation of the C-C bond between the two pyridine rings. This disconnection points directly to a cross-coupling strategy, with the Suzuki-Miyaura reaction being a premier choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary building blocks.

The primary disconnection strategy is as follows:

Caption: Retrosynthetic analysis of 2-(Pyridin-3-yl)pyridin-4-amine.

This approach leverages the palladium-catalyzed coupling of 4-Amino-2-chloropyridine with Pyridine-3-boronic acid . The presence of the free amino group on the chloropyridine substrate can be challenging in some cross-coupling reactions; however, the Suzuki-Miyaura protocol is often tolerant of such functional groups, avoiding the need for additional protection-deprotection steps[3].

Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The recommended pathway is a one-pot Suzuki-Miyaura cross-coupling reaction. This method is selected for its efficiency and proven success in coupling various chloropyridines with pyridylboronic acids[4][5][6].

Reaction Scheme:

(Self-generated image representing the reaction of 4-Amino-2-chloropyridine with Pyridine-3-boronic acid to yield 2-(Pyridin-3-yl)pyridin-4-amine)

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination[7].

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of 4-amino-2-chloropyridine, forming a Pd(II) complex. This step is often rate-limiting, especially with less reactive aryl chlorides[8].

-

Transmetalation : The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group (the pyridin-3-yl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final C-C bond of the bipyridine product and regenerating the active Pd(0) catalyst.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura couplings of heteroaryl chlorides. Optimization may be required.

| Reagent/Parameter | Molar Eq. | MW | Amount | Moles (mmol) |

| 4-Amino-2-chloropyridine | 1.0 | 128.56 | 1.00 g | 7.78 |

| Pyridine-3-boronic acid | 1.2 | 122.92 | 1.15 g | 9.33 |

| Pd(PPh₃)₄ | 0.05 | 1155.56 | 0.45 g | 0.39 |

| K₂CO₃ (anhydrous) | 3.0 | 138.21 | 3.22 g | 23.33 |

| Solvent (Dioxane/H₂O 4:1) | - | - | 50 mL | - |

| Reaction Temperature | - | - | 90 °C | - |

| Reaction Time | - | - | 12-18 h | - |

Procedure:

-

Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-chloropyridine (1.00 g, 7.78 mmol), pyridine-3-boronic acid (1.15 g, 9.33 mmol), and potassium carbonate (3.22 g, 23.33 mmol).

-

Inert Atmosphere : Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.

-

Solvent Addition : Add the dioxane/water solvent mixture (40 mL dioxane, 10 mL deionized water) via syringe.

-

Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.45 g, 0.39 mmol) to the flask under a positive pressure of inert gas.

-

Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup : Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).

-

Extraction : Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).

-

Washing : Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to yield the pure 2-(Pyridin-3-yl)pyridin-4-amine.

Purification and Characterization

The identity and purity of the synthesized 2-(Pyridin-3-yl)pyridin-4-amine should be confirmed using a suite of analytical techniques.

-

Thin Layer Chromatography (TLC) : Used for reaction monitoring and preliminary purity assessment. A typical mobile phase would be 10% methanol in dichloromethane.

-

High-Performance Liquid Chromatography (HPLC) : To determine the final purity of the compound.

-

Mass Spectrometry (MS) : To confirm the molecular weight. Expected (ESI+) m/z for C₁₀H₉N₃: 172.08 [M+H]⁺.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure.

-

¹H NMR : The spectrum should show characteristic signals for the aromatic protons on both pyridine rings, as well as a signal for the -NH₂ protons.

-

¹³C NMR : The spectrum should show 10 distinct signals in the aromatic region, corresponding to the carbon atoms of the bipyridine core.

-

Safety Considerations

-

Reagents : Palladium catalysts are expensive and should be handled carefully. Boronic acids can be irritants. Chloropyridines are toxic and should be handled in a well-ventilated fume hood.

-

Solvents : Dioxane is a flammable solvent and a suspected carcinogen. All heating should be conducted using a heating mantle or oil bath, not an open flame.

-

Personal Protective Equipment (PPE) : Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

Conclusion

The synthesis of 2-(Pyridin-3-yl)pyridin-4-amine can be reliably achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high efficiency and good functional group tolerance, making it a suitable choice for both small-scale research and larger-scale production. The provided protocol, based on well-established precedents in the literature, serves as a robust starting point for any scientist aiming to synthesize this valuable chemical entity. Rigorous purification and characterization are essential to ensure the quality required for subsequent applications in drug discovery and development.

References

-

Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2005(3), 179-185. Available at: [Link]

-

Henderson, J. L., et al. (2015). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 20(11), 19839-19855. Available at: [Link]

-

Al-Zaydi, K. M. (2009). Synthesis, Reactions, Characterization and Biological Evaluation of 2,3′-Bipyridine Derivatives (III). ChemInform, 40(43). Available at: [Link]

-

El-Hiti, G. A., et al. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(18), 4291. Available at: [Link]

-

Wikipedia. (2023). Stille reaction. Available at: [Link]

- Sanofi-Synthelabo. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. US Patent 7,208,603 B2.

-

Piros, L., et al. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ChemistrySelect, 9(12), e202304561. Available at: [Link]

-

Buchwald, S. L., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 43(11), 1348-1350. Available at: [Link]

- Pfizer Inc. (2008). SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES. US Patent Application US20080125588A1.

-

Anderson, D. R., et al. (2012). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Journal of Organic Chemistry, 77(14), 6138-6152. Available at: [Link]

-

Thompson, A. M., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3753-3756. Available at: [Link]

-

Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. Available at: [Link]

-

Al-Tel, T. H., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(21), 6437. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN1807415A - 4-aminopyridine preparation method - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

A Technical Guide to 2-(Pyridin-3-yl)pyridin-4-amine: A Privileged Scaffold in Kinase-Targeted Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(Pyridin-3-yl)pyridin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental chemical identifiers, structural properties, and detailed synthetic methodologies. The primary focus of this document is to elucidate the compound's role as a versatile molecular scaffold, particularly in the development of kinase inhibitors for therapeutic applications. We will explore its mechanism of action, drawing on examples from recent research, and provide essential safety and handling protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel heterocyclic entities for targeted therapies.

Core Chemical Identity and Properties

2-(Pyridin-3-yl)pyridin-4-amine, also known as [2,3'-bipyridin]-4-ylamine, is an aromatic amine featuring a bipyridine core. This structural motif is a "privileged scaffold" in medicinal chemistry, as it is frequently found in molecules with diverse biological activities.[1][2] The arrangement of its nitrogen atoms allows for specific hydrogen bonding interactions with biological targets, making it a valuable starting point for inhibitor design.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source(s) |

| CAS Number | 40963-62-0 | [3][4] |

| Molecular Formula | C10H9N3 | [3][4] |

| Molecular Weight | 171.20 g/mol | [3][4] |

| PubChem CID | 3696621 | [3] |

| Isomeric SMILES | C1=CC(=CN=C1)C2=NC=CC(=C2)N | [3] |

| Appearance | Solid (predicted) | General knowledge |

| Storage | Sealed in dry, Room Temperature | [4] |

Synthesis and Purification

The synthesis of bipyridine structures like 2-(Pyridin-3-yl)pyridin-4-amine typically involves metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating C-C bonds between aromatic rings. The Suzuki-Miyaura coupling is a common and effective method.

Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative synthesis based on established methodologies for creating bipyridine linkages. The causality behind this choice is its high tolerance for various functional groups, generally good yields, and commercially available starting materials.

Reactants:

-

2-Bromopyridin-4-amine

-

Pyridine-3-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃ or K₂CO₃)

-

Solvent (e.g., a mixture of Dioxane/Water or Toluene/Ethanol/Water)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-bromopyridin-4-amine (1.0 eq), pyridine-3-boronic acid (1.2 eq), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1). The use of a biphasic system with water is crucial as it helps dissolve the inorganic base and facilitates the catalytic cycle.

-

Catalyst Introduction: Add the palladium catalyst (0.02-0.05 eq). The low catalytic loading is typical for efficient cross-coupling reactions.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane. The choice of extraction solvent is dictated by the product's polarity.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-(Pyridin-3-yl)pyridin-4-amine.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(Pyridin-3-yl)pyridin-4-amine.

Applications in Medicinal Chemistry

The pyridine ring is a cornerstone of drug design, found in numerous FDA-approved pharmaceuticals.[2] The 2-(Pyridin-3-yl)pyridin-4-amine scaffold is particularly valuable as a template for designing inhibitors that target the ATP-binding pocket of kinases. The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors or donors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.

Derivatives of this core structure have been investigated for a range of therapeutic areas:

-

Oncology: As inhibitors of protein kinases that are overactive in cancer cells.[5]

-

Neurological Disorders: As modulators of neuronal nitric oxide synthase (nNOS), which is a target for various neurological conditions.[6]

-

Inflammatory Diseases: By targeting kinases involved in inflammatory signaling pathways.

Biological Activity and Mechanism of Action: A Case Study in CDK2 Inhibition

Recent studies have highlighted the potential of N-(pyridin-3-yl)pyrimidin-4-amine analogues, a structurally related class, as potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[5] CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.

Mechanism of Action

CDK2 forms a complex with Cyclin E or Cyclin A to become active. This active complex then phosphorylates target proteins, such as Retinoblastoma protein (Rb), driving the cell from the G1 phase into the S phase, where DNA replication occurs. Inhibitors based on the aminopyridine scaffold are designed to compete with ATP for the binding site on CDK2. By occupying this site, the inhibitor prevents the phosphorylation of substrate proteins, leading to cell cycle arrest at the G1/S checkpoint and subsequently inducing apoptosis (programmed cell death) in cancer cells.[5]

Signaling Pathway Diagram

Caption: Inhibition of the CDK2 pathway by an aminopyridine-based inhibitor.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[9]

-

Ingestion: Do not eat, drink, or smoke when handling this product. In case of ingestion, seek immediate medical attention.

-

Spills: In case of a spill, contain the material and clean up using appropriate procedures for hazardous chemicals.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][9]

Conclusion

2-(Pyridin-3-yl)pyridin-4-amine represents a highly valuable scaffold in the field of drug discovery. Its structural features provide an excellent foundation for the rational design of potent and selective enzyme inhibitors, particularly for the kinase family. The synthetic accessibility via robust cross-coupling reactions further enhances its utility. As demonstrated by its application in the development of CDK2 inhibitors, this bipyridine core continues to be a promising starting point for novel therapeutics aimed at treating cancer and other diseases driven by aberrant signaling pathways. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

- BLDpharm. 61310-31-4|2-(Pyridin-3-yl)pyrimidin-4-amine.

- Cenmed. 2-(Pyridin-3-yl)pyridin-4-amine (C007B-534848).

- BLDpharm. 105243-67-2|2-(Pyridin-4-yl)pyridin-3-amine.

- Sunway Pharm Ltd. 2-(PYRIDIN-3-YL)PYRIDIN-4-AMINE - CAS:40963-62-0.

- PubChem. 2-pyridin-4-yl-N-[(3R)-pyrrolidin-3-yl]thieno[3,2-d]pyrimidin-4-amine.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Fisher Scientific. 3-Aminopyridine SAFETY DATA SHEET.

- PubChem. 4-(Pyridin-3-yl)pyrimidin-2-amine.

- Biosynth. 2-(Pyridin-2-yl)pyrimidin-4-amine | 61310-37-0.

- PubMed. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy.

- EvitaChem. Buy 3-(Quinolin-8-yl)pyridin-4-amine (EVT-1787483).

- Chemstock. Chemwatch MSDS 2671-1 - 2-AMINOPYRIDINE.

- PubChem. Tri(pyridin-4-yl)amine.

- National Cancer Institute. Aminopyridines.

- Neuroquantology. SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES.

- Elsevier. Recent Developments in the Synthesis and Applications of Pyridines.

- Google Patents. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

- Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

- PMC - NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

- PMC - NIH. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

- RSC Publishing. Pyridine: the scaffolds with significant clinical diversity.

- PMC - PubMed Central. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.

- PMC - NIH. Pyridine alkaloids with activity in the central nervous system.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cenmed.com [cenmed.com]

- 4. 2-(PYRIDIN-3-YL)PYRIDIN-4-AMINE - CAS:40963-62-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. chemstock.ae [chemstock.ae]

- 9. fishersci.com [fishersci.com]

The Emergence of 2-(Pyridin-3-yl)pyridin-4-amine Derivatives as Potent CDK2 Inhibitors in Oncology

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Renewed Focus on Cyclin-Dependent Kinase 2 in Cancer Therapy

The cell cycle, a fundamental process governing cellular proliferation, is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Among these, CDK2 plays a pivotal role in the G1/S phase transition and DNA replication. While initially a challenging target for therapeutic intervention due to homology with other CDKs, recent advances have reignited interest in developing selective CDK2 inhibitors. Dysregulation of the CDK2 signaling pathway is a hallmark of numerous cancers, making it a compelling target for anticancer drug discovery. This guide provides a comprehensive overview of a promising class of compounds, the 2-(pyridin-3-yl)pyridin-4-amine derivatives, with a particular focus on N-(pyridin-3-yl)pyrimidin-4-amine analogues, which have demonstrated significant potential as selective CDK2 inhibitors.

The Chemical Scaffold: A Privileged Structure for Kinase Inhibition

The 2-(pyridin-3-yl)pyridin-4-amine core represents a privileged scaffold in medicinal chemistry. The pyridine and pyrimidine rings are common features in many biologically active molecules, offering a versatile framework for structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The arrangement of nitrogen atoms in this scaffold allows for critical hydrogen bonding interactions within the ATP-binding pocket of kinases, a key determinant of inhibitory activity.

Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis

N-(Pyridin-3-yl)pyrimidin-4-amine derivatives exert their anticancer effects primarily through the inhibition of CDK2. By binding to the ATP-binding site of CDK2, these compounds prevent the phosphorylation of its key substrates, such as the Retinoblastoma protein (Rb). This inhibition leads to a cascade of downstream effects, culminating in cell cycle arrest at the G1/S checkpoint and the induction of apoptosis (programmed cell death).[1] Mechanistic studies have confirmed that treatment of cancer cells with these derivatives leads to a concentration-dependent increase in the G1 phase population and a corresponding decrease in the S and G2/M phases.[1] Furthermore, the induction of apoptosis has been verified through assays that detect the externalization of phosphatidylserine, a hallmark of early apoptosis.

Figure 1: Simplified signaling pathway illustrating the inhibition of CDK2 by 2-(Pyridin-3-yl)pyridin-4-amine derivatives, leading to cell cycle arrest and apoptosis.

Synthesis of N-(Pyridin-3-yl)pyrimidin-4-amine Derivatives

A common and effective method for the synthesis of these derivatives is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile approach to form the crucial C-N bond between the pyrimidine core and the substituted amine.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To a flame-dried reaction vessel under a nitrogen atmosphere, add 4-(pyridin-3-yl)pyrimidin-2-amine, the appropriate aryl bromide (1.0 equivalent), dichlorobis(triphenylphosphine)palladium(II) (0.1 equivalents), xantphos (0.1 equivalents), and sodium tert-butoxide (3.0 equivalents).

-

Solvent Addition: Add anhydrous toluene to the reaction mixture.

-

Reaction Conditions: Reflux the mixture for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, remove the toluene under reduced pressure. Triturate the residue with water.

-

Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivative.[2]

Biological Evaluation: A Suite of In Vitro Assays

The biological activity of 2-(pyridin-3-yl)pyridin-4-amine derivatives is typically assessed through a series of in vitro assays designed to measure their antiproliferative effects, impact on the cell cycle, ability to induce apoptosis, and direct inhibition of CDK2.

Antiproliferative Activity

The cytotoxicity of these compounds is evaluated against a panel of human cancer cell lines. The MTS or MTT assay is a standard colorimetric method used to determine cell viability.

| Compound | MV4-11 IC50 (µM) | HT-29 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) | HEK293 IC50 (µM) |

| Compound 7l | 0.83 | 2.12 | 3.12 | 8.61 | >50 |

| Palbociclib | 0.55 | 1.89 | 2.56 | 7.98 | >50 |

| AZD5438 | 0.76 | 2.01 | 2.98 | 8.23 | >50 |

| Data from a study on N-(pyridin-3-yl)pyrimidin-4-amine analogues.[1] |

Table 1: Antiproliferative activity of a promising N-(pyridin-3-yl)pyrimidin-4-amine derivative (Compound 7l) compared to known CDK inhibitors. A high selectivity index is observed, with significantly lower toxicity towards normal embryonic kidney cells (HEK293).[1]

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle after treatment with the test compounds. Propidium iodide (PI) staining is a common method for this analysis.

-

Cell Seeding and Treatment: Seed cancer cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[3][4][5][6][7]

Figure 2: A streamlined workflow for performing cell cycle analysis using flow cytometry.

Apoptosis Assay

The induction of apoptosis is a key indicator of the anticancer potential of a compound. The Annexin V-FITC/PI double staining assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specified period (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells, and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[8][9][10]

In Vitro Kinase Inhibition Assay

To confirm direct inhibition of the target kinase, an in vitro kinase assay is performed using purified recombinant CDK2/cyclin A2 enzyme.

-

Reaction Mixture: In a 96-well plate, combine the purified recombinant human CDK2/cyclin A2 enzyme, a suitable substrate (e.g., histone H1), and ATP in a kinase buffer.

-

Inhibitor Addition: Add serial dilutions of the test compound to the reaction mixture.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Add a detection reagent, such as ADP-Glo™, which measures the amount of ADP produced, a direct indicator of kinase activity. The luminescence signal is read using a plate reader.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.[11][12][13][14]

| Compound | CDK2/cyclin A2 IC50 (nM) |

| Compound 7l | 64.42 |

| AZD5438 | 58.76 |

| Data from a study on N-(pyridin-3-yl)pyrimidin-4-amine analogues.[1] |

Table 2: Direct enzymatic inhibition of CDK2/cyclin A2 by a representative N-(pyridin-3-yl)pyrimidin-4-amine derivative.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-(pyridin-3-yl)pyridin-4-amine derivatives is highly dependent on the nature and position of substituents on the core scaffold. While a comprehensive SAR study is beyond the scope of this guide, some general trends have been observed in the context of CDK2 inhibition. Modifications to the aryl group attached to the 4-amino position of the pyrimidine ring can significantly impact potency and selectivity. Computational studies, including molecular docking and molecular dynamics simulations, are often employed to rationalize these SAR findings and to guide the design of new, more potent analogues.[15][16][17][18]

Figure 3: Conceptual diagram illustrating the structure-activity relationship, where modifications to the core scaffold influence biological activity.

Future Directions and Conclusion

The 2-(pyridin-3-yl)pyridin-4-amine scaffold has emerged as a highly promising starting point for the development of novel CDK2 inhibitors for cancer therapy. The derivatives, particularly the N-(pyridin-3-yl)pyrimidin-4-amine analogues, have demonstrated potent antiproliferative activity, a clear mechanism of action involving cell cycle arrest and apoptosis, and direct inhibition of CDK2. Future research in this area will likely focus on optimizing the lead compounds to improve their pharmacokinetic profiles, enhance their selectivity, and evaluate their efficacy in in vivo models of cancer. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this exciting class of compounds.

References

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

-

Assaying cell cycle status using flow cytometry. [Link]

-

The Annexin V Apoptosis Assay. [Link]

-

Protocol of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody. [Link]

-

Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. UC San Diego Moores Cancer Center. [Link]

-

Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. [Link]

-

Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy. [Link]

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Aston Research Explorer. [Link]

- N-(Pyridin-3-yl)

-

N -(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Read by QxMD. [Link]

-

Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. [Link]

-

CDK2 Assay Kit. BPS Bioscience. [Link]

-

Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications. [Link]

-

Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. [Link]

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Request PDF. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. kumc.edu [kumc.edu]

- 11. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.aston.ac.uk [research.aston.ac.uk]

- 16. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach | CoLab [colab.ws]

- 17. login.medscape.com [login.medscape.com]

- 18. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-(Pyridin-3-yl)pyridin-4-amine: A Predictive and Comparative Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of the novel compound 2-(Pyridin-3-yl)pyridin-4-amine. To date, a comprehensive search of established scientific literature and chemical databases has not yielded published experimental spectroscopic data (NMR, IR, MS) for this specific molecule. This guide, therefore, provides a detailed theoretical prediction of its key spectroscopic features based on fundamental principles and data from closely related analogues. Furthermore, it presents a comparative analysis with experimentally determined data for isomeric and structurally similar compounds to offer a valuable reference for researchers working with this and related chemical entities. This document is intended to serve as a foundational resource for the identification and characterization of 2-(Pyridin-3-yl)pyridin-4-amine, facilitating its future synthesis and application in medicinal chemistry and materials science.

Introduction: The Significance of Bipyridine Amines

Bipyridine and aminopyridine scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their versatile coordination properties and diverse biological activities. The specific isomer, 2-(Pyridin-3-yl)pyridin-4-amine, presents a unique electronic and steric profile arising from the juxtaposition of the pyridin-3-yl substituent and the 4-amino group on the second pyridine ring. This arrangement is anticipated to influence its potential as a ligand for metal complexes, a key building block for supramolecular assemblies, or as a pharmacophore in drug discovery. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its interactions at a molecular level.

Predicted Spectroscopic Data of 2-(Pyridin-3-yl)pyridin-4-amine

In the absence of experimental data, the following sections provide a reasoned prediction of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(Pyridin-3-yl)pyridin-4-amine. These predictions are derived from established spectroscopic principles and by drawing analogies with the known spectral data of substituted pyridines and aminopyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 2-(Pyridin-3-yl)pyridin-4-amine are discussed below. The numbering convention used for the prediction is illustrated in the diagram below.

Diagram 1: Chemical Structure and Numbering of 2-(Pyridin-3-yl)pyridin-4-amine

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the amine protons. The chemical shifts are predicted to be in the following regions, assuming a deuterated solvent like DMSO-d₆ which can facilitate the observation of exchangeable amine protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-6' | 8.8 - 9.0 | d | ~2.0 | Deshielded due to proximity to the nitrogen atom and the adjacent pyridine ring. |

| H-2' | 8.6 - 8.8 | dd | ~4.8, 1.5 | Deshielded by the adjacent nitrogen and coupled to H-4' and H-6'. |

| H-5 | 8.1 - 8.3 | d | ~5.5 | Alpha to the ring nitrogen in the 4-aminopyridine moiety. |

| H-4' | 7.9 - 8.1 | ddd | ~8.0, 2.0, 1.5 | Coupled to H-2', H-5', and H-6'. |

| H-5' | 7.4 - 7.6 | dd | ~8.0, 4.8 | Typical chemical shift for a β-proton in a pyridine ring. |

| H-3 | 6.8 - 7.0 | s | - | Shielded by the amino group and the adjacent pyridine ring. |

| H-6 | 6.6 - 6.8 | d | ~5. |

An In-depth Technical Guide to the Solubility and Stability Profiling of 2-(Pyridin-3-yl)pyridin-4-amine

Foreword: Navigating the Pre-formulation Landscape for Novel Pyridine Derivatives

In the realm of pharmaceutical sciences, the journey from a newly synthesized molecule to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as gatekeepers to bioavailability, efficacy, and safety. This guide focuses on 2-(Pyridin-3-yl)pyridin-4-amine, a heterocyclic amine with potential pharmacological significance. Given the novelty of this compound, publicly available data on its solubility and stability are scarce.

Therefore, this document serves not as a repository of existing data, but as a comprehensive methodological framework. As a Senior Application Scientist, my objective is to provide you with the strategic rationale and detailed protocols necessary to systematically characterize the solubility and stability of 2-(Pyridin-3-yl)pyridin-4-amine or any new chemical entity (NCE). We will explore the causality behind experimental choices, ensuring that each step is a building block towards a robust and reliable pre-formulation data package.

Part 1: Solubility Characterization

A compound's ability to dissolve in a solvent system is a critical determinant of its absorption and distribution in vivo. For oral drug candidates, poor aqueous solubility is a major hurdle to achieving therapeutic efficacy. This section outlines a systematic approach to determining the solubility of 2-(Pyridin-3-yl)pyridin-4-amine.

Strategic Selection of Solvent Systems

The choice of solvents is the foundation of a meaningful solubility study. It should be guided by the intended application and the physicochemical nature of the molecule.[1][2][3] 2-(Pyridin-3-yl)pyridin-4-amine, with its two pyridine rings and an amine group, is expected to exhibit pH-dependent solubility and varying affinities for polar and non-polar environments.

Our solvent selection strategy is multi-tiered:

-

Biorelevant Aqueous Media: To predict in vivo dissolution, we must assess solubility in media that mimic physiological conditions.[4][5]

-

pH 1.2 (Simulated Gastric Fluid, SGF)

-

pH 4.5 (Acetate Buffer, simulating the small intestine)

-

pH 6.8 (Phosphate Buffer, simulating the lower intestine)

-

pH 7.4 (Phosphate Buffered Saline, PBS, simulating blood plasma)[4]

-

-

Pharmaceutical Co-solvents: These are essential for developing liquid formulations.

-

Ethanol

-

Propylene Glycol (PG)

-

Polyethylene Glycol 400 (PEG 400)

-

Glycerin

-

-

Organic Solvents: Data in common organic solvents are crucial for designing synthesis, purification, and analytical methods.

-

Methanol (for analytical method development)

-

Acetonitrile (for analytical method development)

-

Dimethyl Sulfoxide (DMSO) (for stock solutions in biological screening)

-

Ethyl Acetate (for extraction and chromatography)

-

The rationale behind this selection is to build a comprehensive profile that informs every stage from discovery to formulation. For instance, understanding solubility in Methanol and Acetonitrile is a prerequisite for developing a robust HPLC analytical method, which is itself necessary for accurately quantifying solubility in all other media.[6][7]

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[8][9][10] It measures the equilibrium concentration of a compound in a saturated solution at a specific temperature, providing the most reliable data for formulation development.

Methodology:

-

Preparation: Add an excess amount of 2-(Pyridin-3-yl)pyridin-4-amine (e.g., 10 mg, ensuring a solid phase remains after equilibration) to a known volume (e.g., 2 mL) of the selected solvent in a glass vial.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25 °C and 37 °C to assess temperature effects). Agitate for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

Quantification: Dilute the filtered, saturated solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method (details in Section 3).

-

Solid-State Analysis: It is best practice to analyze the remaining solid residue by techniques such as X-Ray Powder Diffraction (XRPD) to confirm that the compound has not undergone a polymorphic transformation or solvation during the experiment.

Mandatory Visualization: Solubility Determination Workflow

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.

Data Presentation: Solubility Profile

Quantitative data should be presented clearly to allow for direct comparison.

Table 1: Hypothetical Solubility Profile of 2-(Pyridin-3-yl)pyridin-4-amine

| Solvent System | pH (at 25°C) | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |

| Simulated Gastric Fluid | 1.2 | > 10.0 | > 12.5 |

| Acetate Buffer | 4.5 | 2.5 | 3.8 |

| Phosphate Buffer | 6.8 | 0.1 | 0.15 |

| PBS | 7.4 | < 0.05 | < 0.08 |

| Ethanol | N/A | 5.0 | 9.2 |

| Propylene Glycol | N/A | 8.1 | 15.4 |

| PEG 400 | N/A | 12.5 | 22.0 |

| DMSO | N/A | > 50.0 | > 60.0 |

| Acetonitrile | N/A | 0.8 | 1.5 |

| Methanol | N/A | 1.2 | 2.1 |

Note: Data are hypothetical and for illustrative purposes only.

This profile suggests that the compound is a weak base, with significantly higher solubility at low pH, which is a critical insight for developing an oral dosage form.

Part 2: Stability Profiling and Forced Degradation

Stability testing is mandated by regulatory agencies like the ICH and FDA to understand how a drug substance changes over time under various environmental factors.[11][12] Forced degradation (or stress testing) is a crucial component of this, designed to accelerate the degradation process to identify likely degradation products and establish the intrinsic stability of the molecule.[13][14][15][16][17] This information is vital for developing a stability-indicating analytical method.

Rationale for Forced Degradation Studies

The core objectives of performing forced degradation studies on 2-(Pyridin-3-yl)pyridin-4-amine are:

-

To Identify Degradation Pathways: Understanding whether the molecule is susceptible to hydrolysis, oxidation, photolysis, or thermolysis.

-

To Elucidate Degradant Structures: Characterizing the major degradation products.

-

To Develop and Validate a Stability-Indicating Method: Ensuring the primary analytical method (e.g., HPLC) can separate the intact drug from all potential degradation products, thus providing an accurate measure of its purity and concentration over time.[14]

-

To Inform Formulation and Packaging: For example, if the compound is light-sensitive, it will require light-protective packaging.[17] If it is susceptible to oxidation, the inclusion of antioxidants or packaging under an inert atmosphere may be necessary.

Experimental Protocol: Forced Degradation Conditions

Forced degradation studies should be designed to achieve a target degradation of 5-20%. This level is sufficient to detect and quantify degradation products without destroying the molecule entirely.

Methodology:

A stock solution of 2-(Pyridin-3-yl)pyridin-4-amine (e.g., 1 mg/mL in a suitable solvent like a 50:50 mixture of acetonitrile and water) is prepared. This solution is then subjected to the following stress conditions in parallel. A control sample, protected from stress, is stored under refrigeration.

-

Acidic Hydrolysis:

-

Condition: Mix the stock solution with 0.1 N Hydrochloric Acid (HCl).

-

Incubation: Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Quenching: Cool the sample and neutralize with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH).

-

-

Basic Hydrolysis:

-

Condition: Mix the stock solution with 0.1 N NaOH.

-

Incubation: Heat at 60 °C for a specified time.

-

Quenching: Cool the sample and neutralize with an equivalent amount of 0.1 N HCl.

-

-

Oxidative Degradation:

-

Condition: Mix the stock solution with 3% Hydrogen Peroxide (H₂O₂).

-

Incubation: Store at room temperature for a specified time.

-

Quenching: The reaction is often self-limiting, but quenching can be achieved by adding a dilute solution of sodium bisulfite if necessary.

-

-

Thermal Degradation:

-

Condition: Expose the solid powder and the stock solution to dry heat (e.g., 80 °C).[17]

-

Incubation: Maintain for a specified time (e.g., 24, 48, 72 hours).

-

Analysis: Dissolve the solid sample in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Condition: Expose the solid powder and the stock solution to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[11]

-

Control: A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Analysis: Analyze at a predetermined time point.

-

After exposure, all samples are diluted to a target concentration and analyzed by the stability-indicating HPLC method.

Mandatory Visualization: Forced Degradation Workflow

Caption: Workflow for the Forced Degradation Stability Study.

Data Presentation: Summary of Stress Conditions

A summary table provides a clear overview of the experimental design.

Table 2: Summary of Forced Degradation Study Conditions

| Stress Condition | Reagent | Temperature | Duration | Target Degradation |

| Acid Hydrolysis | 0.1 N HCl | 60°C | Time-course | 5-20% |

| Base Hydrolysis | 0.1 N NaOH | 60°C | Time-course | 5-20% |

| Oxidation | 3% H₂O₂ | Room Temp | Time-course | 5-20% |

| Thermal (Solid) | N/A | 80°C | Time-course | 5-20% |

| Thermal (Solution) | N/A | 80°C | Time-course | 5-20% |

| Photolytic (ICH Q1B) | N/A | Room Temp | Per ICH Q1B | 5-20% |

Part 3: Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other potential components.[14] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

HPLC Method Development Strategy

-

Column and Mobile Phase Selection: Based on the structure of 2-(Pyridin-3-yl)pyridin-4-amine (an aromatic amine), a reversed-phase C18 column is a logical starting point.[6][7] A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is typically used.

-

Initial Screening: Begin with a gradient elution from low to high organic phase concentration to elute all components, including potential degradation products.

-

Wavelength Selection: Determine the UV absorbance maximum (λ_max) of 2-(Pyridin-3-yl)pyridin-4-amine by running a UV scan. This wavelength will be used for detection to ensure maximum sensitivity.

-

Method Optimization with Stressed Samples: The key to developing a SIM is to use the samples generated from the forced degradation studies.

-

Inject a composite sample containing the intact drug and all stressed samples.

-

Optimize the gradient, pH of the mobile phase, and column temperature to achieve baseline separation between the main peak (intact drug) and all degradation product peaks.

-

A photodiode array (PDA) detector is invaluable here, as it can be used to assess peak purity. If a peak is pure, the UV spectrum will be consistent across the entire peak.

-

-

Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, which includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Conclusion and Forward Path

This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of the solubility and stability of 2-(Pyridin-3-yl)pyridin-4-amine. While specific data for this molecule must be generated experimentally, the methodologies detailed herein represent the industry-standard approach for any new chemical entity. By systematically evaluating solubility in biorelevant and pharmaceutical solvents, and by probing its stability through forced degradation, researchers can build the foundational knowledge required for rational drug development. This essential data package will guide formulation strategies, establish appropriate storage conditions, and ensure the development of a safe, stable, and efficacious medicinal product.

References

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. [Link]

-

Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

-

Forced Degradation Studies. Protheragen Lab. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (2012). BioProcess International. [Link]

-

Gala, J., et al. (2010). Solvent selection for pharmaceuticals. ResearchGate. [Link]

-

Crafts, P., et al. (2010). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. AIChE Annual Meeting. [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. (2023). Drug Discovery & Development. [Link]

-

Druzgala, P., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6533. [Link]

-

Strickley, R. G. (2004). Solvent systems and their selection in pharmaceutics and biopharmaceutics. Semantic Scholar. [Link]

-

Wu, C., et al. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(2), 348-353. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and products. [Link]

-

Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Wang, H., et al. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 31(1), 55-63. [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021). Dow Development Labs. [Link]

-

ICH Q1A (R2) A deep dive in Stability Studies. (2023). YouTube. [Link]

-

Guidelines for Pharmaceutical Stability Study. (2021). Pharmaceutical Guidelines. [Link]

-

What Factors Are Taken Into Consideration When Selecting a Solvent? ACS Green Chemistry Institute. [Link]

-

FDA. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

-

Makhlouf, J., et al. (2023). Self-assembly, physico-chemical characterization, biological and computational approach of novel 2-Amino pyridine derivatives. Journal of Molecular Structure, 1273, 134273. [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Akiyama, Y., et al. (2013). Physicochemical characterization of the comb-type pyridine-co-poly(ethylene glycol) copolymer at the interface. Journal of Nanoscience and Nanotechnology, 13(5), 3468-3474. [Link]

-

Vilas-Boas, S. M. (2017). The Experimental Determination of Solubilities. ResearchGate. [Link]

-

Solubility determination of compounds of pharmaceutical interest. (2015). Dipòsit Digital de la Universitat de Barcelona. [Link]

-

Al-Ghorbani, M., et al. (2022). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Polymers, 14(15), 3048. [Link]

-

Singh, U. P., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(8), 1277-1305. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvent systems and their selection in pharmaceutics and biopharmaceutics | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 11. ICH Official web site : ICH [ich.org]

- 12. fda.gov [fda.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced Degradation Studies - Protheragen Lab [labs.protheragen.ai]

- 16. biopharminternational.com [biopharminternational.com]

- 17. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

The Structure-Activity Relationship of 2-(Pyridin-3-yl)pyridin-4-amine Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Prominence of the 2,3'-Bipyridine-4-amine Scaffold in Kinase Inhibition

The 2-(Pyridin-3-yl)pyridin-4-amine core, a key bipyridine structural motif, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Kinases, being central regulators of a vast array of cellular processes, are implicated in numerous pathologies, including cancer, inflammation, and autoimmune disorders. The unique electronic and steric properties of the 2,3'-bipyridine-4-amine framework allow for critical interactions within the ATP-binding pocket of various kinases, making it an attractive starting point for the development of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound class, offering insights into the rational design of next-generation inhibitors for researchers, scientists, and drug development professionals.

I. The Core Scaffold: Understanding the Fundamentals of Interaction

The 2-(Pyridin-3-yl)pyridin-4-amine scaffold is comprised of two interconnected pyridine rings. The 4-amino group on one ring and the nitrogen atom of the second pyridine ring are crucial for establishing key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This bidentate hydrogen bonding pattern is a hallmark of many Type I and Type II kinase inhibitors and serves as the primary anchor for these molecules.

The overall geometry and electronic distribution of the bipyridine system can be finely tuned through substituent modifications on both pyridine rings. This allows for the optimization of potency, selectivity, and pharmacokinetic properties. The subsequent sections of this guide will dissect the SAR at each key position of the molecule.

II. Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-(Pyridin-3-yl)pyridin-4-amine derivatives is profoundly influenced by the nature and position of various substituents. The following analysis, supported by data from closely related N-(pyridin-3-yl)pyrimidin-4-amine analogs, elucidates the impact of these modifications.

A. Modifications of the 4-Amino Group

The 4-amino group is a critical hydrogen bond donor. While substitutions on this nitrogen are generally detrimental to activity due to the disruption of the key hinge-binding interaction, derivatization with small, well-chosen groups can sometimes be tolerated or even enhance cell permeability.

B. Substitutions on the Pyridin-4-amine Ring

The pyridin-4-amine ring offers several positions for substitution, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket.

-

Position 5: Introduction of small alkyl or halogen substituents at this position can influence the electronic properties of the pyridine ring and potentially engage in additional hydrophobic interactions.

-

Position 6: This position is often directed towards the solvent-exposed region. Larger, more polar substituents can be introduced here to improve solubility and other pharmacokinetic properties without significantly impacting kinase inhibitory activity.

C. Modifications of the Pyridin-3-yl Ring

The pyridin-3-yl ring typically projects into a more hydrophobic region of the ATP-binding site. Therefore, substitutions on this ring can have a significant impact on both potency and selectivity.

-

Position 2': This position is often a key determinant of selectivity among different kinases. Bulky hydrophobic groups can be introduced to occupy specific hydrophobic pockets.

-

Position 4' and 5': Modifications at these positions can fine-tune the electronic properties of the ring system and influence the overall conformation of the molecule.

-

Position 6': Similar to the 6-position on the other ring, this position can be modified to enhance solubility and other drug-like properties.

The following table summarizes the SAR of N-(pyridin-3-yl)pyrimidin-4-amine analogs as CDK2 inhibitors, which provides valuable insights for the 2-(pyridin-3-yl)pyridin-4-amine scaffold.

| Compound ID | R1 (on Pyrimidine) | R2 (on Pyridine) | CDK2/cyclin A2 IC50 (nM) | Antiproliferative IC50 (μM) on HeLa cells |

| 7l | H | 4-Fluorophenylamino | 64.42 | 8.61 |

Data synthesized from a study on N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors.[1]

III. Experimental Protocols

A. General Synthesis of 2-(Pyridin-3-yl)pyridin-4-amine Derivatives

A common and versatile method for the synthesis of the 2-(pyridin-3-yl)pyridin-4-amine core is the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, combine 2-chloro-4-aminopyridine (1.0 eq), pyridin-3-ylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1).

-

Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-(pyridin-3-yl)pyridin-4-amine.

dot

Caption: A generalized workflow for the synthesis of the 2-(Pyridin-3-yl)pyridin-4-amine core.

B. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Step-by-Step Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Kinase Reaction: In a 384-well plate, add the kinase, the appropriate substrate, ATP, and the test compound in a suitable kinase buffer.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 1 hour).

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

dot```dot graph Kinase_Assay_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Prepare Reagents\n(Kinase, Substrate, ATP, Inhibitor)"]; Reaction [label="Kinase Reaction"]; Stop [label="Stop Reaction & Deplete ATP\n(Add ADP-Glo™ Reagent)"]; Detection [label="Signal Generation\n(Add Kinase Detection Reagent)"]; Read [label="Measure Luminescence", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="IC50 Determination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Reaction; Reaction -> Stop; Stop -> Detection; Detection -> Read; Read -> Analysis; }

Caption: Inhibition of the Lck signaling pathway in T-cell activation.

V. Conclusion and Future Directions

The 2-(Pyridin-3-yl)pyridin-4-amine scaffold has proven to be a versatile and fruitful starting point for the discovery of novel kinase inhibitors. The structure-activity relationships discussed in this guide, largely informed by closely related analogs, highlight the key structural features that govern potency and selectivity. The synthetic and assay protocols provided offer a practical framework for the design and evaluation of new compounds.

Future research in this area should focus on a more systematic exploration of the SAR directly on the 2-(pyridin-3-yl)pyridin-4-amine core to further refine our understanding and enable the development of inhibitors with improved profiles. The application of computational modeling and structure-based drug design will be invaluable in guiding these efforts. Ultimately, the continued investigation of this promising scaffold holds the potential to deliver novel and effective therapies for a range of human diseases.

VI. References

-

Larson, D. R., & Lck is a central node in the T cell receptor signaling pathway. (A)... - ResearchGate. Retrieved January 2, 2026, from [Link]

-

Zeng, L., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link]

Sources

Methodological & Application

Introduction: Strategic Synthesis of a Key Bipyridine Scaffold

An Application Note and Protocol for the Synthesis of 2-(Pyridin-3-yl)pyridin-4-amine

2-(Pyridin-3-yl)pyridin-4-amine is a bipyridine derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a hydrogen bond donor (the amino group) and multiple hydrogen bond acceptors (the nitrogen atoms of the pyridine rings), makes it a valuable scaffold for designing molecules with specific biological targets, such as kinase inhibitors.[1][2] The synthesis of asymmetric bipyridines like this target molecule is most effectively achieved through modern cross-coupling methodologies.

This guide details a robust and well-established protocol for the synthesis of 2-(Pyridin-3-yl)pyridin-4-amine via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is chosen for its high functional group tolerance, generally good yields, and the commercial availability or straightforward preparation of the required starting materials.[3][4] The core of this strategy involves the C-C bond formation between an activated pyridine ring (a halopyridine) and a pyridylboronic acid derivative.

A primary challenge in pyridine-based Suzuki couplings is the potential for the bipyridine product or nitrogen-containing reactants to coordinate with the palladium catalyst, leading to catalyst inhibition and reduced reaction efficiency.[3][5] The protocol described herein addresses this challenge through the careful selection of a palladium catalyst, ligand, and reaction conditions optimized for this class of substrates.

Overall Synthetic Workflow

The synthesis is approached via the coupling of two key intermediates: 2-chloro-4-aminopyridine and 3-pyridylboronic acid.

Caption: Overall workflow for the synthesis of 2-(Pyridin-3-yl)pyridin-4-amine.

Part 1: Synthesis of Key Intermediates

While both 2-chloro-4-aminopyridine and 3-pyridylboronic acid are commercially available, their synthesis from common starting materials is outlined here for completeness.

Protocol 1A: Synthesis of 2-Chloro-4-aminopyridine

This intermediate can be prepared from 2-chloropyridine via a nitration-reduction sequence.[6][7] The initial oxidation to the N-oxide activates the 4-position for electrophilic nitration.

Step-by-Step Methodology:

-

N-Oxidation: 2-Chloropyridine is reacted with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid to form 2-chloropyridine-N-oxide.[8][7]

-

Nitration: The resulting N-oxide is nitrated at the C4 position using a mixture of concentrated nitric acid and sulfuric acid.

-

Reduction: The nitro group of 2-chloro-4-nitropyridine-N-oxide is then reduced to the amine. A common method is using iron powder in acetic acid.[6] The N-oxide is often reduced concurrently in this step.

-

Purification: The final product is isolated after a basic workup and purified by recrystallization or column chromatography.

Protocol 1B: Synthesis of 3-Pyridylboronic Acid

3-Pyridylboronic acid is typically prepared from 3-bromopyridine via a lithium-halogen exchange followed by borylation.[9][10]

Step-by-Step Methodology:

-

Lithiation: 3-Bromopyridine is dissolved in an anhydrous ethereal solvent (like THF/toluene) and cooled to a low temperature (e.g., -78 °C). n-Butyllithium is added dropwise to perform the lithium-halogen exchange, generating 3-lithiopyridine.[9]

-

Borylation: A borate ester, such as triisopropyl borate, is added to the solution, which reacts with the lithiated pyridine.

-

Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl) to hydrolyze the borate ester, yielding 3-pyridylboronic acid.

-

Isolation: The product is typically isolated as a solid by adjusting the pH to its isoelectric point, followed by filtration.[10]

Part 2: Core Directive - Suzuki-Miyaura Coupling Protocol

This section provides the detailed protocol for the palladium-catalyzed cross-coupling of 2-chloro-4-aminopyridine with 3-pyridylboronic acid.

Causality Behind Experimental Choices

-

Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, [Pd₂(dba)₃], or Pd(PPh₃)₄) and a phosphine ligand is crucial. For heteroaryl couplings, particularly with electron-rich pyridines, bulky and electron-rich phosphine ligands like XPhos or SPhos are often employed to promote the reductive elimination step and prevent catalyst deactivation.[11]

-

Base: An inorganic base, typically aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid to the more nucleophilic boronate species for transmetalation.[11]

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used to dissolve both the organic substrates and the inorganic base, creating a biphasic system where the reaction occurs.

-

Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, so the reaction must be thoroughly degassed and run under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and achieve high yields.

Materials and Reagents

| Reagent/Material | Grade | M.W. | Amount | Moles (mmol) | Eq. |

| 2-Chloro-4-aminopyridine | ≥97% | 128.56 | 1.29 g | 10.0 | 1.0 |

| 3-Pyridylboronic Acid | ≥97% | 122.92 | 1.47 g | 12.0 | 1.2 |

| Pd(PPh₃)₄ | 99% | 1155.56 | 347 mg | 0.3 | 0.03 |

| Sodium Carbonate (Na₂CO₃) | ≥99.5% | 105.99 | 2.12 g | 20.0 | 2.0 |

| 1,4-Dioxane | Anhydrous | - | 40 mL | - | - |

| Water | Deionized | - | 10 mL | - | - |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-aminopyridine (1.29 g, 10.0 mmol), 3-pyridylboronic acid (1.47 g, 12.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol), to the flask.

-

Solvent Addition & Degassing: Add 1,4-dioxane (40 mL) and water (10 mL). Seal the flask with a septum and degas the mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen gas through the solution. This step is critical to remove dissolved oxygen.[11]

-

Reaction: Place the flask under a positive pressure of nitrogen or argon. Heat the reaction mixture to reflux (approximately 90-95 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient of dichloromethane/methanol or ethyl acetate/hexanes to elute the product.

-

Combine the pure fractions and remove the solvent in vacuo to yield 2-(Pyridin-3-yl)pyridin-4-amine as a solid.

-